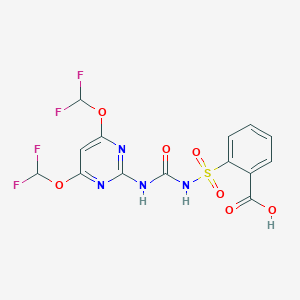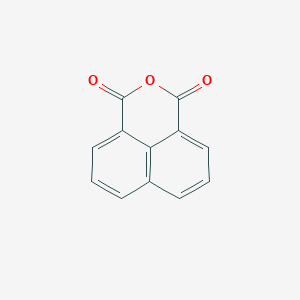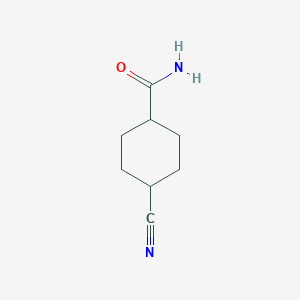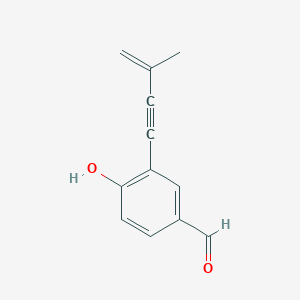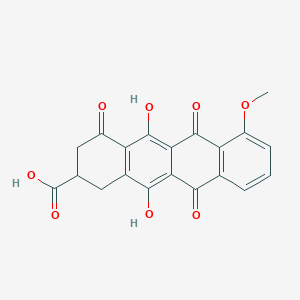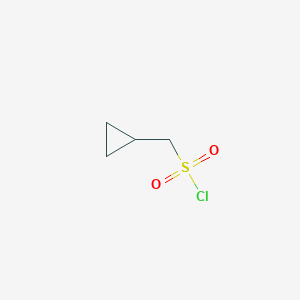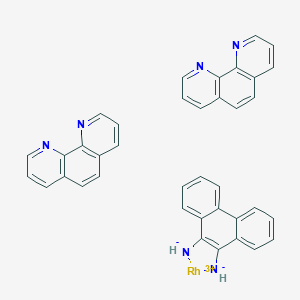
Rh(Phen)2phi3+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rh(Phen)2phi3+ is a complex compound that has been widely studied for its potential applications in scientific research. This compound is a coordination complex of rhodium, which is a transition metal that is known for its unique chemical properties. Rh(Phen)2phi3+ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of Rh(Phen)2phi3+ is complex and depends on the specific application. In photochemical reactions, the compound absorbs light energy and undergoes a series of redox reactions that result in the formation of reactive intermediates. These intermediates can then react with other molecules, leading to the desired product. In catalytic reactions, Rh(Phen)2phi3+ acts as a Lewis acid, facilitating the reaction between the substrate and the reagent.
Biochemische Und Physiologische Effekte
Rh(Phen)2phi3+ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Rh(Phen)2phi3+ has been shown to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Rh(Phen)2phi3+ in laboratory experiments is its unique properties, which make it suitable for a variety of applications. Additionally, the compound is relatively stable and can be synthesized in large quantities, making it a cost-effective option. However, one of the limitations of using Rh(Phen)2phi3+ is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Rh(Phen)2phi3+. One area of interest is the development of new materials for optoelectronic devices, where the compound could be used as a photosensitizer. Additionally, further research could be conducted on the compound's potential as a cancer therapy, with a focus on its mechanism of action and potential side effects. Finally, Rh(Phen)2phi3+ could be further studied as a catalyst in organic transformations, with a focus on developing new reactions and improving the efficiency of existing ones.
Conclusion
Rh(Phen)2phi3+ is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. With further research, Rh(Phen)2phi3+ could have a significant impact on a range of fields, including cancer therapy, optoelectronic devices, and organic chemistry.
Synthesemethoden
The synthesis of Rh(Phen)2phi3+ involves the reaction of rhodium chloride with 1,10-phenanthroline and 9,10-phenanthrenequinone. This reaction results in the formation of a red-colored complex that can be purified using various methods. The purity of the complex is critical for its use in scientific research, and several techniques such as column chromatography and recrystallization can be used to achieve this.
Wissenschaftliche Forschungsanwendungen
Rh(Phen)2phi3+ has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of photophysics, where it is used as a photosensitizer in photochemical reactions. Additionally, Rh(Phen)2phi3+ has been used in the development of new materials for optoelectronic devices and as a catalyst in organic transformations.
Eigenschaften
CAS-Nummer |
121174-96-7 |
|---|---|
Produktname |
Rh(Phen)2phi3+ |
Molekularformel |
C38H26N6Rh+ |
Molekulargewicht |
669.6 g/mol |
IUPAC-Name |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3 |
InChI-Schlüssel |
XVYALSZOOFDLQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
Synonyme |
is(phenanthroline)(phenanthrenequinone diimine)rhodium(III) bis-PPQ-Rh Rh(phen)2phi3+ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



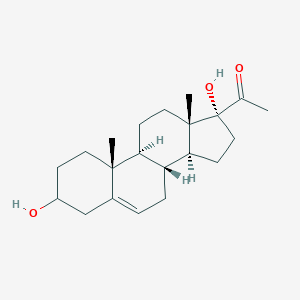
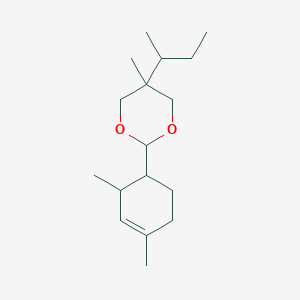
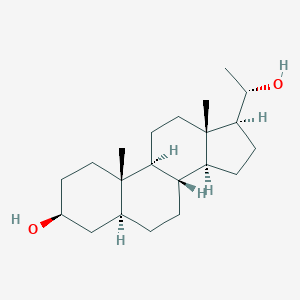
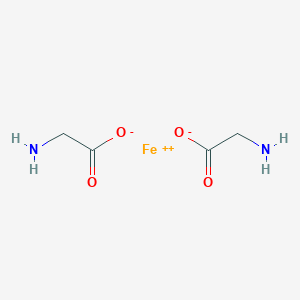

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
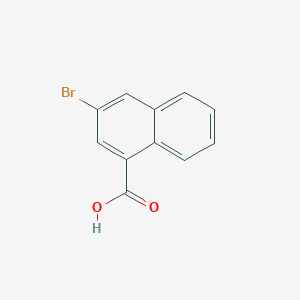
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
